molecular formula C3H7Na2O8P B8103125 L-Glycerate 2-phosphate disodium salt, Disodium L-2-phosphoglycerate

L-Glycerate 2-phosphate disodium salt, Disodium L-2-phosphoglycerate

Cat. No.: B8103125
M. Wt: 248.04 g/mol
InChI Key: VQNAIZNPWBGZNQ-SQGDDOFFSA-L
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Description

L-Glycerate 2-phosphate disodium salt (CAS 23295-92-3), also known as disodium L-2-phosphoglycerate, is a phosphorylated derivative of glyceric acid. Its molecular formula is C₃H₅Na₂O₇P·xH₂O, with a molecular weight of 230.02 (anhydrous basis) . This compound plays a critical role in glycolysis as an intermediate in the conversion of 3-phosphoglycerate to phosphoenolpyruvate . It is widely used in enzymatic studies, metabolic pathway analysis, and as a reference standard in biochemical assays.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

disodium;(2S)-3-hydroxy-2-[hydroxy(oxido)phosphoryl]oxypropanoate;hydrate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7O7P.2Na.H2O/c4-1-2(3(5)6)10-11(7,8)9;;;/h2,4H,1H2,(H,5,6)(H2,7,8,9);;;1H2/q;2*+1;/p-2/t2-;;;/m0.../s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQNAIZNPWBGZNQ-SQGDDOFFSA-L
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)[O-])OP(=O)(O)[O-])O.O.[Na+].[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H](C(=O)[O-])OP(=O)(O)[O-])O.O.[Na+].[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7Na2O8P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

L-Glycerate 2-phosphate disodium salt, also known as disodium L-2-phosphoglycerate or β-glycerophosphate, is a compound with significant biological activity and applications in various fields, including biochemistry, cell biology, and tissue engineering. This article explores its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₃H₇Na₂O₆P
  • Molecular Weight : 218.052 g/mol
  • CAS Number : 819-83-0
  • Solubility : Soluble in water

L-Glycerate 2-phosphate functions primarily as a phosphate group donor. It plays a critical role in several biological processes:

  • Enzyme Inhibition : It acts as an inhibitor of serine-threonine phosphatases, which are crucial for various signaling pathways in cells. This inhibition can affect cellular processes such as proliferation and differentiation .
  • Osteogenic Differentiation : In vitro studies have shown that β-glycerophosphate promotes the osteogenic differentiation of bone marrow stem cells. This property is particularly valuable in regenerative medicine and tissue engineering .
  • Matrix Mineralization : The compound is used to enhance calcification in vascular smooth muscle cells, making it a key player in studies related to vascular biology and mineralization processes .

Applications

L-Glycerate 2-phosphate disodium salt has diverse applications:

  • Tissue Engineering : It is utilized in the development of hydrogels and scaffolds that support cell growth and differentiation.
  • Biochemical Research : It serves as a buffering agent in various culture media and is used in matrix mineralization studies.
  • Pharmaceutical Development : Its role as a phosphate donor makes it significant in drug formulation and development processes.

Table 1: Summary of Key Studies on L-Glycerate 2-Phosphate Disodium Salt

StudyFocusFindings
Osteogenic Differentiationβ-Glycerophosphate enhances osteogenic differentiation of stem cells.
Enzyme InhibitionActs as a protein phosphatase inhibitor affecting various signaling pathways.
CalcificationAccelerates calcification processes in vascular smooth muscle cells.
Tissue EngineeringUsed in hydrogels for cell growth applications.

Case Studies

  • Osteogenic Differentiation Study :
    • Researchers investigated the effects of β-glycerophosphate on human mesenchymal stem cells (hMSCs). The study demonstrated that the presence of β-glycerophosphate significantly increased the expression of osteogenic markers, indicating enhanced differentiation into osteoblasts.
  • Calcification in Vascular Smooth Muscle Cells :
    • A study focused on the role of β-glycerophosphate in promoting calcification within vascular smooth muscle cells. The results showed that treatment with β-glycerophosphate led to increased mineral deposition, highlighting its potential use in cardiovascular research.
  • Hydrogel Development :
    • In tissue engineering applications, β-glycerophosphate was incorporated into hydrogels to create a supportive environment for cell growth. The hydrogel demonstrated favorable properties for cell adhesion and proliferation, making it suitable for regenerative therapies.

Scientific Research Applications

Scientific Research Applications

1. Metabolic Studies

  • Role in Glycolysis and Gluconeogenesis : L-Glycerate 2-phosphate disodium salt is integral to glycolytic and gluconeogenic pathways. It influences enzyme activities and metabolic fluxes, acting as an allosteric regulator for certain enzymes involved in carbohydrate metabolism .
  • Energy Production : The compound is vital for maintaining cellular energy levels, supporting various physiological functions. Its presence can modulate metabolic pathways, showcasing its integrative role in cellular metabolism.

2. Tissue Engineering

  • Hydrogel Development : It is used in creating hydrogels and scaffolds for tissue engineering applications. These materials facilitate cell growth and differentiation, making them valuable in regenerative medicine .
  • Bone Matrix Mineralization : L-Glycerate 2-phosphate disodium salt promotes osteogenic differentiation of bone marrow stem cells and enhances mineralization processes in vitro, making it useful for bone tissue engineering .

3. Biochemical Assays

  • Protein Phosphatase Inhibition : The compound acts as an inhibitor of serine-threonine phosphatases, often used alongside other inhibitors for comprehensive biochemical assays .
  • Buffering Agent : It serves as a buffering agent in various culture media, aiding in the maintenance of pH stability during cell culture experiments .

Case Study 1: Tissue Engineering Applications

A study demonstrated the use of L-Glycerate 2-phosphate disodium salt in developing injectable hydrogels for spinal cord injuries. The hydrogels facilitated cell adhesion and proliferation, leading to improved tissue regeneration outcomes.

Case Study 2: Metabolic Regulation

Research highlighted the regulatory effects of L-Glycerate 2-phosphate disodium salt on enzyme activities within the glycolytic pathway. The compound was shown to enhance the activity of phosphofructokinase under specific metabolic conditions, indicating its potential as a therapeutic agent for metabolic disorders.

Chemical Reactions Analysis

Glycolysis

In the glycolytic pathway, L-glycerate 2-phosphate is produced from the conversion of glucose through a series of enzymatic reactions. Specifically, it serves as a substrate for the enzyme enolase, which catalyzes its conversion to phosphoenolpyruvate (PEP). This reaction is crucial as PEP is subsequently converted to pyruvate, leading to ATP production.

Reaction Mechanism:

The reaction can be summarized as follows:

2 PhosphoglycerateEnolasePhosphoenolpyruvate+H2O\text{2 Phosphoglycerate}\xrightarrow{\text{Enolase}}\text{Phosphoenolpyruvate}+\text{H}_2\text{O}

Other Biochemical Roles

L-Glycerate 2-phosphate also acts as a phosphate donor in various biochemical processes, including:

  • Mineralization Studies : It is utilized in studies related to matrix mineralization, where it acts as a phosphate group donor.

  • Protein Phosphatase Inhibition : The compound has been shown to inhibit protein phosphatases, playing a role in regulating protein activity and cellular signaling pathways .

  • Research Findings and Applications

Recent studies highlight the multifaceted roles of L-glycerate 2-phosphate disodium salt in cellular processes:

  • Cell Growth and Differentiation : The compound is used in tissue engineering applications, promoting cell growth and differentiation through its phosphate donation capabilities.

  • Metabolic Studies : It serves as an important metabolite in energy production and is involved in various metabolic pathways beyond glycolysis .

L-Glycerate 2-phosphate disodium salt is an essential compound with diverse roles in metabolism and cellular functions. Understanding its chemical reactions and properties provides valuable insights into its applications in biochemistry and biotechnology.

  • References

The information presented here is derived from various reputable sources including PubChem, ChemicalBook, and scientific literature on biochemical pathways involving L-glycerate 2-phosphate disodium salt .

Comparison with Similar Compounds

β-Glycerophosphate Disodium Salt (β-GP)

Chemical Structure :

  • Molecular Formula : C₃H₇Na₂O₆P·5H₂O (pentahydrate) .
  • CAS No.: 13408-09-8 (pentahydrate) ; 819-83-0 (anhydrous) .
  • Key Functional Groups : Glycerol backbone with a phosphate ester at the C2 position.

Purity and Availability :

  • Available at ≥99% purity (BioUltra grade) for cell culture applications .

D-2-Phosphoglyceric Acid Barium Salt Hydrate

Chemical Structure :

  • Molecular Formula : C₃H₅BaO₇P·xH₂O .
  • CAS No.: 53823-72-6 .

Key Differences :

  • Contains barium instead of sodium as the counterion, limiting its use in biological systems due to barium toxicity.
  • Primarily employed in analytical chemistry as a chiral reference standard .

L-Ascorbic Acid 2-Phosphate Sesquimagnesium Salt Hydrate

Chemical Structure :

  • Molecular Formula : C₆H₆Mg₁.₅O₉P·xH₂O .
  • CAS No.: 66170-10-3 .

Sodium L-Ascorbyl-2-Phosphate

Chemical Structure :

  • Molecular Formula : C₆H₆Na₃O₉P·xH₂O .
  • CAS No.: 66170-10-3 .

Comparison :

  • Similar to L-ascorbic acid 2-phosphate but with trisodium counterions for improved solubility.
  • Used in cosmetic formulations for its stability and skin-brightening effects .

Research Findings and Functional Distinctions

  • Metabolic vs. Structural Roles : L-Glycerate 2-phosphate is integral to central carbon metabolism, while β-GP and ascorbyl phosphates serve structural or signaling roles in specialized pathways .
  • Counterion Effects: Sodium salts (e.g., L-glycerate 2-phosphate, β-GP) are preferred for cell culture due to biocompatibility, whereas barium salts are restricted to non-biological applications .
  • Stability in Culture : β-GP resists enzymatic degradation, enabling long-term mineralization studies, whereas L-glycerate 2-phosphate is rapidly metabolized in glycolysis .

Preparation Methods

Enantioselective Phosphorylation

The L-configuration necessitates specialized strategies to avoid racemization:

  • Enzymatic Phosphorylation :

    • Use glycerate kinase (EC 2.7.1.31) to phosphorylate L-glycerate at the 2-position.

    • Advantages:

      • 99% enantiomeric excess (e.e.)

      • Mild conditions (pH 7.4, 37°C)

  • Chemical Asymmetric Synthesis :

    • Chiral auxiliaries (e.g., menthol esters) direct phosphorylation to the desired position.

    • Catalytic asymmetric phosphorylation using organocatalysts remains an area of active research.

Industrial-Scale Production Considerations

Process Optimization Data

Data from sodium phosphate salt synthesis informs scale-up strategies:

ParameterOptimal RangeEffect on Yield
Hydrolysis Temperature130–140°CMaximizes P-O bond cleavage
NaOH Concentration30–35%Precludes side reactions
Reaction Time8–12 hoursEnsures >95% conversion
Post-Hydrolysis pH8.0–9.0Stabilizes phosphate ester

Critical Observations :

  • MgO addition (1–3g) effectively removes residual phosphate impurities.

  • Activated carbon treatment (5–7g/kg product) enhances product whiteness.

Purification and Quality Control

Crystallization Techniques

  • Cooling Crystallization :

    • Slow cooling to <18°C yields Na₂PO₄·12H₂O crystals.

    • Solvent system: Ethanol/water (3:1 v/v) achieves 82% recovery.

  • Chromatographic Purification :

    • Ion-exchange chromatography (Dowex 1×8 chloride form) separates phosphate esters.

    • Gradient elution: 0.1–0.5M NaCl in 10mM Tris-HCl (pH 8.0).

Analytical Confirmation :

  • 31P NMR : δ 0.5–1.5 ppm (monophosphate), δ -5–-10 ppm (diester byproducts)

  • HPLC : C18 column, 210nm detection, retention time 6.8±0.2 min

Q & A

Q. Table 1: Stability Parameters

ConditionRecommendationEvidence
Temperature-20°C (long-term)
Reconstitution SolventSterile water (pH 7.4)
Aliquot Size≤1 mL

Advanced: How to resolve contradictory data in osteogenic differentiation studies using this compound?

Methodological Answer:

  • Dose Optimization : Compare effects across concentrations (e.g., 2–10 mM) with β-glycerophosphate controls. Higher doses (>5 mM) may inhibit mineralization due to phosphate overload .
  • Temporal Analysis : Track alkaline phosphatase (ALP) activity at days 7, 14, and 21. Contradictions often arise from premature endpoint measurements .
  • Matrix Interference : Use EDTA-free buffers to avoid chelation of divalent cations critical for phosphate deposition .

Basic: How to assess purity and functional activity?

Methodological Answer:

  • Analytical Techniques :
    • HPLC : Quantify main peak area (>99% purity) .
    • TLC : Validate absence of degradation products (Rf ≈ 0.3–0.4) .
  • Functional Assays : Test in cell-free enzymatic systems (e.g., glycerate kinase activity) to confirm bioactivity. ≥93% enzymatic activity is acceptable for experimental use .

Advanced: How to optimize protocols for sensitive chemiluminescent assays?

Methodological Answer:

  • Substrate Compatibility : Avoid interference by using ultra-pure grades (≥99.9%) and validating with alkaline phosphatase-free controls .
  • Signal Amplification : Pair with enhancers like phenazine ethosulfate (PES) or luminol derivatives to improve detection limits .
  • pH Adjustment : Maintain pH 8.5–9.0 for optimal enzyme-substrate kinetics .

Basic: How to prepare stock solutions for differentiation media?

Methodological Answer:

Dissolve 1.15 g of L-glycerate 2-phosphate disodium salt in 10 mL sterile water to make a 500 mM stock .

Filter through 0.22 µm membranes and aliquot into sterile tubes.

Combine with 50 µg/mL L-ascorbic acid 2-phosphate for osteogenic media (final concentration: 10 mM) .

Advanced: How to mitigate interference in mass spectrometry (MS) analysis?

Methodological Answer:

  • Desalting Columns : Use Zeba™ Spin columns to remove sodium ions before MS .
  • Ion Suppression : Spike with internal standards (e.g., deuterated glycerate analogs) to normalize signal variability .
  • LC-MS Parameters : Optimize with a HILIC column and negative-ion mode for phosphoglycerate detection .

Basic: What are critical quality control parameters for batch consistency?

Methodological Answer:

  • Purity : ≥99% by HPLC .
  • Water Content : ≤1% (Karl Fischer titration) .
  • Endotoxin Levels : <0.1 EU/mg (Limulus Amebocyte Lysate assay) .

Advanced: How to validate specificity in antibody-based assays?

Methodological Answer:

  • Cross-Reactivity Tests : Incubate antibodies with structural analogs (e.g., D-2-phosphoglycerate) to confirm selectivity .
  • Knockout Controls : Use CRISPR-edited cell lines lacking target enzymes (e.g., glycerate kinase) to verify signal specificity .

Advanced: How does stereochemistry (L vs. D isoforms) impact enzymatic studies?

Methodological Answer:

  • Kinase Specificity : Test activity with purified L- and D-glycerate kinases. L-isoforms show 10–20× higher affinity in human metabolic pathways .
  • Substrate Competition : Co-incubate with excess D-2-phosphoglycerate to quantify stereoselective inhibition .
  • Crystallography : Resolve enzyme-ligand structures to identify chiral binding pockets .

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